molecular formula C8H8F3N3O3S B2661743 Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate CAS No. 329695-18-3

Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate

Cat. No.: B2661743
CAS No.: 329695-18-3
M. Wt: 283.23
InChI Key: WZORTXBYPNNBAX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to hydroxyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group and thiadiazole ring are known to enhance biological activity, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group and the thiadiazole ring in this particular configuration provides distinct properties that are not observed in its analogs.

Properties

IUPAC Name

methyl 4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3S/c1-17-5(16)3-2-4(15)12-7-14-13-6(18-7)8(9,10)11/h2-3H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZORTXBYPNNBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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